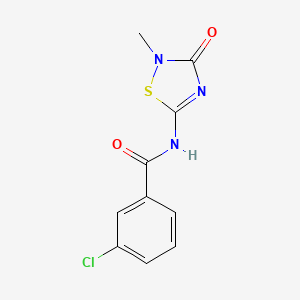

3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide

描述

3-Chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide (CAS: 306976-39-6) is a benzamide derivative featuring a 1,2,4-thiadiazole ring substituted with a methyl group at position 2 and an oxo group at position 2. Its molecular formula is C₁₀H₈ClN₃O₂S, with a molecular weight of 269.70 g/mol and a ChemSpider ID of 1227707 . The compound is identified by MDL number MFCD00141742 and is structurally characterized by a 3-chlorobenzoyl group linked to the 5-position of the thiadiazole ring.

属性

IUPAC Name |

3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2S/c1-14-10(16)13-9(17-14)12-8(15)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,12,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVODSMJXQAITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N=C(S1)NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

Amidation: The final step involves the formation of the benzamide moiety by reacting the chlorinated thiadiazole with an appropriate benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Chlorination: Thionyl chloride, phosphorus pentachloride.

Substitution: Amines, thiols, under basic or neutral conditions.

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

Substitution: Formation of substituted thiadiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiadiazole derivatives.

科学研究应用

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole ring in 3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide enhances its efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains, making it a promising candidate for the development of new antimicrobial agents .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Its mechanism of action often involves the induction of apoptosis in cancer cells by activating the p53 pathway and increasing caspase activity. This compound has shown effectiveness against multiple cancer cell lines, including those derived from leukemia and solid tumors .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (leukemia) | 5.0 | Apoptosis induction |

| SK-MEL-1 (melanoma) | 7.5 | p53 pathway activation |

| HepG2 (hepatocellular carcinoma) | 6.0 | Caspase activation |

Biochemical Applications

In addition to its antimicrobial and anticancer properties, this compound has been studied for its biochemical interactions. It can act as an inhibitor for specific enzymes or receptors involved in various metabolic pathways. For instance, molecular docking studies suggest that it may bind effectively to targets like epidermal growth factor receptor (EGFR), which is crucial in cancer progression .

Case Studies

- Anticancer Study on Thiadiazole Derivatives : A study published in Molecules demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against human colon carcinoma cells (HTC116), with IC50 values indicating strong antiproliferative effects .

- Antimicrobial Efficacy Research : Another research article highlighted the broad-spectrum antimicrobial activity of thiadiazole derivatives, including this compound, showing effectiveness against resistant strains of bacteria that pose challenges in clinical settings .

作用机制

The mechanism of action of 3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

相似化合物的比较

Core Structural Variations

The target compound shares a benzamide-thiadiazole core with several analogs, differing primarily in substituent groups on the benzamide and thiadiazole moieties. Key structural comparisons include:

Key Observations :

- Thiadiazole Modifications: The 2-methyl-3-oxo group in the target compound may enhance ring stability compared to unsubstituted thiadiazoles (e.g., VIa).

生物活性

Overview

3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The unique structural characteristics of this compound influence its reactivity and biological interactions, making it a subject of interest in various research fields.

- IUPAC Name : this compound

- Molecular Formula : C10H8ClN3O2S

- Molecular Weight : 269.70 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction may involve the inhibition of enzymes or receptors that are crucial for various biological pathways. For instance, studies suggest that this compound can induce apoptosis in cancer cell lines by activating p53 pathways and increasing caspase activity.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The presence of the thiadiazole ring in this compound enhances its efficacy against various bacterial strains. In vitro studies have shown that this compound demonstrates potent antibacterial activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Notably, it has shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Flow cytometry assays revealed that this compound acts as a potent inducer of apoptosis in these cells .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via p53 activation |

| MEL-8 | 2.41 | Apoptosis induction via caspase activation |

Case Studies

A study investigating various thiadiazole derivatives highlighted the superior biological activity of compounds similar to this compound compared to established chemotherapeutics like doxorubicin. The derivatives exhibited lower IC50 values and increased selectivity towards cancer cells while sparing non-cancerous cells .

Synthesis and Research Applications

The synthesis of this compound typically involves the cyclization of thiosemicarbazides under acidic conditions followed by amidation with benzoyl chloride derivatives. This synthetic pathway allows for the creation of a variety of thiadiazole-based compounds with potential therapeutic applications .

In addition to medicinal chemistry applications, this compound can serve as a probe in biological studies to investigate pathways involving thiadiazole derivatives and their role in disease mechanisms.

常见问题

Q. What are the common synthetic routes for preparing 3-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-thiadiazole ring followed by amide coupling. For example:

- Step 1 : Cyclization of thiourea derivatives with chloroacetic acid to form the 1,2,4-thiadiazole core under reflux conditions.

- Step 2 : Amidation using 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in solvents like dimethylformamide (DMF) or acetonitrile . Key considerations include temperature control (60–80°C) and inert atmosphere to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the integration of aromatic protons and the thiadiazole moiety.

- IR spectroscopy : Peaks at ~1670 cm (C=O stretch of the amide) and ~1250 cm (C=S/C-N stretch of thiadiazole) validate functional groups.

- X-ray crystallography : Resolves bond lengths and angles, confirming the planarity of the thiadiazole ring and amide linkage .

Q. What preliminary biological screening assays are recommended?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinases).

- Cytotoxicity screening : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

- Target specificity profiling : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Pathway analysis : Combine RNA sequencing and Western blotting to map signaling pathways (e.g., NF-κB for inflammation, p53 for apoptosis).

- Dose-response studies : Compare IC values across assays to rule out concentration-dependent effects .

Q. What strategies optimize the compound’s selectivity for therapeutic targets?

- Structure-activity relationship (SAR) studies : Modify substituents on the benzamide (e.g., electron-withdrawing groups at the 3-position) or thiadiazole ring (e.g., methyl vs. ethyl groups).

- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity).

- Metabolic stability assays : Test liver microsome stability to prioritize derivatives with longer half-lives .

Q. How does the compound’s crystallographic data inform its interaction with biological targets?

- X-ray diffraction : Reveals key interactions, such as hydrogen bonds between the amide carbonyl and active-site residues (e.g., Lys123 in kinase targets).

- Electrostatic potential maps : Highlight regions of electron density that favor hydrophobic interactions (e.g., with phenylalanine residues).

- Torsional angle analysis : Assess conformational flexibility to guide rigid vs. flexible docking protocols .

Q. What methodologies address low solubility in aqueous buffers during in vivo studies?

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility.

- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) for sustained release.

- Salt formation : Synthesize hydrochloride or sodium salts to improve hydrophilicity .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting enzyme inhibition data across different assay conditions?

- Statistical validation : Apply ANOVA or Student’s t-test to compare results under varying pH, temperature, or ionic strength.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to distinguish true inhibition from assay artifacts.

- Control experiments : Include substrate-only and enzyme-only controls to rule out autofluorescence or quenching .

Q. What computational tools are essential for predicting metabolite formation?

- ADMET Predictor : Simulates Phase I/II metabolism (e.g., hydroxylation at the benzamide ring).

- CYP450 docking : Use Schrödinger’s Glide to model interactions with cytochrome P450 isoforms (e.g., CYP3A4).

- Mass spectrometry : Confirm predicted metabolites via LC-MS/MS fragmentation patterns .

Q. How can crystallographic twinning or disorder be mitigated during structure determination?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。